N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a novel pyrimidinone derivative [ [] ]. This compound has emerged as a potential apoptotic inducer, exhibiting multi-target activity in scientific research, particularly for its ability to target DNA and cyclin-dependent kinase 2 (CDK-2) simultaneously [ [] ].
N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide (compound 5 in the study) was synthesized through a multistep process outlined in [ [] ]. The initial step involved synthesizing 4-amino-2-((2-hydrazinyl-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carboxamide. This compound then reacted with 4-fluorobenzoyl chloride to yield N-(4-amino-2-((2-hydrazinyl-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide. Finally, this intermediate was treated with 3-(trifluoromethyl)phenyl isocyanate to produce N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide.
The detailed molecular structure of N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide was analyzed using docking and molecular dynamics (MD) simulations in [ [] ]. This analysis revealed stable key interactions with both DNA and CDK-2. While the exact details of these interactions are not explicitly provided in the available paper, the simulations strongly suggest that the molecular structure of this compound is crucial for its multi-target activity.
N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide exhibits a dual mechanism of action, targeting both DNA and CDK-2 [ [] ]. - DNA damage induction: The compound was found to induce DNA damage in breast cancer cells at nanomolar concentrations (10.64 nM) [ [] ]. The exact nature of the damage and the pathway involved are not explicitly detailed in the study.- CDK-2 inhibition: The compound also demonstrated inhibitory activity against CDK-2 with an IC50 value of 0.172 μM [ [] ]. This suggests its potential to disrupt cell cycle progression.
N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide has shown promising results as a potential anticancer agent, specifically against breast cancer cells [ [] ]. In vitro studies have demonstrated its potent activity against MCF-7 and MDA-MB231 breast cancer cell lines with IC50 values in the nanomolar and sub-micromolar range, respectively [ [] ]. Additionally, the compound was shown to induce apoptosis in MCF-7 cells and disrupt cell cycle progression during the S phase, suggesting a mechanism involving both DNA damage and CDK-2 inhibition [ [] ].
CAS No.: 53527-28-9
CAS No.: 207234-00-2
CAS No.: 19407-28-4
CAS No.: 1910-41-4